
Spectroscopic Data and Characterization of 2,7-
Dibromotriphenylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,7-Dibromotriphenylene

Cat. No.: B088987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,7-
Dibromotriphenylene (CAS No: 888041-37-0), a key intermediate in the synthesis of

advanced organic materials. Due to the limited availability of specific experimental spectra in

publicly accessible resources, this guide presents expected spectroscopic characteristics

based on the compound's structure, alongside standardized experimental protocols for data

acquisition.

Compound Information:

Property Value Source(s)

Chemical Formula C₁₈H₁₀Br₂ [1][2]

Molecular Weight 386.08 g/mol [2]

Appearance
White to light yellow

powder/crystal
[3]

Spectroscopic Data Summary
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2,7-Dibromotriphenylene. These predictions are
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based on the chemical structure and typical spectroscopic values for similar aromatic

compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 8.5 - 7.5 Multiplet 10H Aromatic Protons

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Carbon Type Assignment

~ 135 - 120 Aromatic CH Aromatic Carbons

~ 125 - 115 Aromatic C-Br
Bromine-substituted Aromatic

Carbons

~ 130 - 125 Aromatic C-C (quaternary) Quaternary Aromatic Carbons

Table 3: Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Vibration

3100 - 3000 Medium Aromatic C-H Stretch

1600 - 1450 Medium-Strong Aromatic C=C Stretch

~ 880 - 800 Strong C-H Out-of-plane Bending

~ 700 - 500 Medium-Strong C-Br Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Value Relative Abundance Fragment

384, 386, 388 High [M]⁺ (Molecular Ion)

305, 307 Medium [M-Br]⁺

226 Medium [M-2Br]⁺

152.5, 153.5 Low [M-Br]²⁺ (doubly charged)

113 Low [M-2Br]²⁺ (doubly charged)

Experimental Protocols
The following are detailed, standardized methodologies for the acquisition of spectroscopic

data for aromatic compounds like 2,7-Dibromotriphenylene.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5

mm broadband probe.

Sample Preparation: Approximately 5-10 mg of 2,7-Dibromotriphenylene is dissolved in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as

an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

¹³C NMR Acquisition:
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Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are

referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

2.2 Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a

universal attenuated total reflectance (uATR) accessory.

Sample Preparation: A small amount of the solid 2,7-Dibromotriphenylene powder is

placed directly onto the diamond crystal of the ATR accessory.

Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 8

Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.

2.3 Mass Spectrometry (MS)

Instrumentation: A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass

spectrometer (or equivalent) with an electron ionization (EI) source.

Sample Introduction: A direct insertion probe (DIP) is used to introduce the solid sample into

the ion source.
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Acquisition:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 250 °C

Mass Range: m/z 50 - 500

Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and

major fragmentation patterns. The isotopic pattern for two bromine atoms (a characteristic

1:2:1 ratio for M, M+2, M+4) is a key diagnostic feature.

Visualization of Spectroscopic Characterization
Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 2,7-Dibromotriphenylene.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2,7-
Dibromotriphenylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dibromotriphenylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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